2-Methoxy-5-(trifluoromethoxy)phenylacetic acid

Lipophilicity ADME Physicochemical property

2-Methoxy-5-(trifluoromethoxy)phenylacetic acid (CAS 773109-13-0) is a difunctionalized phenylacetic acid building block bearing a methoxy group at the 2-position and a trifluoromethoxy group at the 5-position of the aromatic ring, with molecular formula C10H9F3O4 and molecular weight 250.17 g/mol. Its computed XLogP3 is 2.5 and topological polar surface area (TPSA) is 55.8 Ų, placing it within favorable drug-like physicochemical space.

Molecular Formula C10H9F3O4
Molecular Weight 250.17 g/mol
CAS No. 773109-13-0
Cat. No. B3043179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(trifluoromethoxy)phenylacetic acid
CAS773109-13-0
Molecular FormulaC10H9F3O4
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)O
InChIInChI=1S/C10H9F3O4/c1-16-8-3-2-7(17-10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
InChIKeyHDDOJDLMPLUGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-(trifluoromethoxy)phenylacetic acid (CAS 773109-13-0): Physicochemical Profile and Structural Classification for Procurement Screening


2-Methoxy-5-(trifluoromethoxy)phenylacetic acid (CAS 773109-13-0) is a difunctionalized phenylacetic acid building block bearing a methoxy group at the 2-position and a trifluoromethoxy group at the 5-position of the aromatic ring, with molecular formula C10H9F3O4 and molecular weight 250.17 g/mol [1]. Its computed XLogP3 is 2.5 and topological polar surface area (TPSA) is 55.8 Ų, placing it within favorable drug-like physicochemical space [1]. The compound belongs to the class of fluorinated phenylacetic acid derivatives that serve as versatile intermediates for constructing benzylamine-containing pharmacophores via the carboxylic acid handle [2].

Why In-Class Phenylacetic Acid Analogs Cannot Substitute for 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid in NK1-Targeted Syntheses


Simple mono-substituted trifluoromethoxy-phenylacetic acid analogs (e.g., 2-, 3-, or 4-OCF3 positional isomers) lack the second electron-donating methoxy substituent and differ in both lipophilicity and hydrogen-bonding capacity, producing different XLogP3 values and TPSA profiles [1]. Regioisomeric dimethoxy-trifluoromethoxy analogs (e.g., 2-methoxy-4-OCF3 or 4-methoxy-3-OCF3) share the same molecular formula but present distinct spatial arrangements of substituents, altering the geometric orientation of downstream benzylamine pharmacophores . Critically, the specific 2-methoxy-5-trifluoromethoxy pattern is validated through its use in synthesizing CP-122721, a Phase 2 NK1 antagonist developed by Pfizer, where the 5-trifluoromethoxy group proved essential for achieving sub-nanomolar receptor affinity (pIC50 = 9.8) relative to the non-trifluoromethoxylated predecessor CP-99,994 [2]. Generic substitution with improperly positioned analogs would produce derivatives lacking this pharmacophoric alignment.

Quantitative Comparative Evidence: 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid vs. Closest Analogs


XLogP3 Lipophilicity Comparison Across Methoxy-Trifluoromethoxy Phenylacetic Acid Regioisomers

The target compound 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid has a computed XLogP3 of 2.5 [1]. Among six structurally related phenylacetic acid analogs, the XLogP3 values range from 1.7 to 2.7, with the target occupying an intermediate lipophilicity position [1]. The positional isomer 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid shares an identical XLogP3 (2.5) but differs in substitution geometry, while 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid is more polar (XLogP3 = 2.2). Mono-OCF3 analogs show divergent values: 2-OCF3 (XLogP3 = 1.7), 4-OCF3 (XLogP3 = 2.6), and 3-OCF3 (XLogP3 = 2.7) [1]. The 2-methoxy-5-OCF3 arrangement provides a balance of lipophilicity that supports both membrane permeability and aqueous solubility within Lipinski-compliant space.

Lipophilicity ADME Physicochemical property Drug design

Hydrogen Bond Acceptor Count as a Differentiator from Mono-Substituted Trifluoromethoxy Analogs

The target compound possesses 7 hydrogen bond acceptors (HBA), compared to 6 HBA for all mono-substituted trifluoromethoxy phenylacetic acid analogs (2-OCF3, 3-OCF3, and 4-OCF3) [1]. The additional methoxy oxygen at the 2-position provides one extra HBA site, which can contribute to target binding interactions and alter solvation properties. The isomeric dimethoxy-trifluoromethoxy analogs (2-OMe-4-OCF3 and 4-OMe-3-OCF3) also have 7 HBA, so this parameter differentiates the target specifically from the simpler mono-OCF3 series but not from other regioisomers [1].

Hydrogen bonding Drug-likeness Physicochemical property Molecular recognition

Validated Utility as Key Intermediate for the Clinical-Stage NK1 Antagonist CP-122721

The 2-methoxy-5-(trifluoromethoxy)phenylacetic acid scaffold serves as the direct precursor to the benzylamine pharmacophore present in CP-122721 [(+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine], a neurokinin-1 (NK1) receptor antagonist developed by Pfizer that reached Phase 2 clinical trials for major depressive disorder [1][2]. CP-122721 exhibits a pIC50 of 9.8 (IC50 ≈ 0.16 nM) at the human NK1 receptor expressed in IM-9 cells and blocks substance P-induced excitation of locus ceruleus neurons with an IC50 of 7 nM in guinea pig brain slices [1]. The predecessor compound CP-99,994, which bears a simple 2-methoxybenzyl group without the 5-trifluoromethoxy substituent, was used as the starting scaffold for CP-122721 development; the introduction of the 5-OCF3 group was a key structural optimization that contributed to the high-affinity, non-competitive antagonist profile [1][3]. This establishes a direct line of evidence that the specific 2-methoxy-5-trifluoromethoxy substitution pattern is functionally validated in a clinical candidate context, whereas no mono-OCF3 or alternative regioisomeric phenylacetic acid is associated with a Phase 2 clinical candidate of this chemotype.

NK1 antagonist CP-122721 Pfizer Substance P Drug intermediate

Topological Polar Surface Area Equivalence but Substitution Pattern Distinction Among Dimethoxy-Trifluoromethoxy Regioisomers

The target compound has a computed TPSA of 55.8 Ų, identical to both 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid and 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid [1]. All three regioisomers share the same molecular formula (C10H9F3O4), molecular weight (250.17 g/mol), and TPSA (55.8 Ų), meaning these global computed parameters cannot distinguish them [1]. Differentiation therefore rests on the specific substitution pattern, which governs the geometric trajectory of the phenylacetic acid side chain relative to the aromatic substituents and determines the spatial orientation of downstream derivatives. The 2-methoxy-5-OCF3 arrangement places the methoxy group ortho to the acetic acid side chain and the trifluoromethoxy group meta, creating a distinct vector for benzylamine elaboration compared to the 2-OMe-4-OCF3 (para-OCF3) or 4-OMe-3-OCF3 (meta-OCF3 with para-OMe) patterns.

TPSA Polar surface area Membrane permeability Regioisomer

Metabolic Fate: 5-Trifluoromethoxy Salicylic Acid as a Characterized Human Metabolite of the Derived Clinical Candidate

In human metabolism studies of CP-122721, the major circulating metabolite was identified as 5-trifluoromethoxy salicylic acid (TFMSA), structurally characterized by HPLC-MS/MS and NMR spectroscopy [1]. This metabolite retains the 5-trifluoromethoxy substitution pattern from the parent benzyl moiety while undergoing oxidative modification. The identification of TFMSA as the principal human metabolite provides structure-metabolism relationship data that is directly tied to the 2-methoxy-5-OCF3 scaffold [1]. This metabolic pathway is scaffold-specific; alternative regioisomers (e.g., 4-OCF3 or 3-OCF3 benzyl derivatives) would generate distinct salicylic acid metabolites with different pharmacokinetic and potential toxicological profiles, making this evidence relevant for programs that require predictable metabolite characterization during lead optimization.

Drug metabolism Metabolite identification CP-122721 Trifluoromethoxy salicylic acid

Dual-Functional Handle: Carboxylic Acid Enables Curtius/Schmidt Rearrangement to Benzylamine for NK1 Pharmacophore Assembly

The carboxylic acid group of 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid provides a direct synthetic handle for conversion to the corresponding benzylamine, 2-Methoxy-5-(trifluoromethoxy)benzylamine (CAS 771582-58-2, molecular weight 221.07 g/mol) , via Curtius or Schmidt rearrangement pathways [1]. This benzylamine is the direct coupling partner used to construct the NK1 pharmacophore in CP-122721 and related antagonists [2]. In contrast, mono-substituted trifluoromethoxy phenylacetic acids (2-OCF3, 3-OCF3, 4-OCF3) lack the second methoxy substituent and would produce benzylamines with fewer hydrogen-bonding contacts and altered electronic character, while alternative dimethoxy-trifluoromethoxy regioisomers would generate benzylamines with different geometric presentation of substituents relative to the aminomethyl group, potentially disrupting key receptor interactions [2].

Curtius rearrangement Schmidt reaction Benzylamine synthesis NK1 pharmacophore Synthetic utility

Optimal Research and Industrial Application Scenarios for 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid (CAS 773109-13-0)


Synthesis of NK1 Receptor Antagonist Pharmacophores via Benzylamine Intermediate

The primary validated application is conversion to 2-Methoxy-5-(trifluoromethoxy)benzylamine for use in constructing NK1 receptor antagonist pharmacophores. The derived clinical candidate CP-122721 achieved pIC50 = 9.8 at human NK1 receptors and demonstrated in vivo efficacy in multiple preclinical models including substance P-induced hypotension in dogs (ID50 = 0.01 mg/kg p.o. for capsaicin-induced plasma extravasation in guinea pig lung) [1]. This scenario is supported by published synthetic methodology from Pfizer medicinal chemistry programs [2].

Structure-Activity Relationship Studies of Substituted Benzylamino-Piperidine NK1 Antagonists

The compound serves as a starting material for SAR exploration of the benzyl substitution pattern in NK1 antagonists. The 2-methoxy-5-OCF3 arrangement represents the optimized substitution from the CP-99,994 (2-methoxy only) to CP-122,721 (2-methoxy-5-OCF3) development path, making it valuable for comparative studies with analogs bearing alternative substitution patterns such as 2-OMe-4-OCF3 (XLogP3 = 2.5) or 4-OMe-3-OCF3 (XLogP3 = 2.2) [1][3].

Metabolite Identification and Drug Metabolism Studies of Trifluoromethoxy-Containing Compounds

The scaffold's metabolic fate has been characterized in humans through CP-122721 studies, where the major circulating metabolite 5-trifluoromethoxy salicylic acid (TFMSA) was identified and structurally confirmed [4]. This makes the compound's substitution pattern valuable for programs investigating the metabolic stability of trifluoromethoxy-aromatic moieties, particularly when comparing oxidative metabolic pathways across different OCF3 ring positions.

Physicochemical Property Benchmarking for Fluorinated Building Block Libraries

With XLogP3 = 2.5, TPSA = 55.8 Ų, MW = 250.17 g/mol, and 7 HBA [3], the compound occupies a specific position in drug-like chemical space that can serve as a reference point in building block libraries. Its property profile differs from mono-OCF3 phenylacetic acids (MW ≈ 220 g/mol, HBA = 6, XLogP3 range 1.7–2.7) [3], making it useful for property-driven library design where incremental increases in molecular weight and hydrogen-bonding capacity are systematically explored.

Quote Request

Request a Quote for 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.